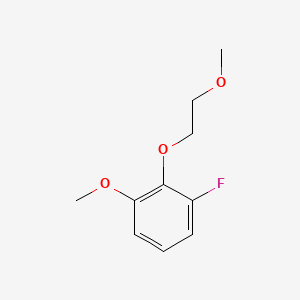

3-Fluoro-2-(2-methoxyethoxy)anisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERNQMOHLHAQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718419 | |

| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-45-6 | |

| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Fluoro 2 2 Methoxyethoxy Anisole

Retrosynthetic Analysis and Strategic Disconnections for 3-Fluoro-2-(2-methoxyethoxy)anisole

Retrosynthetic analysis serves as a powerful tool for devising a logical synthesis plan by breaking down the target molecule into simpler, readily available starting materials. amazonaws.com This process involves identifying key bond disconnections that lead to viable precursors. amazonaws.com

The principal retrosynthetic disconnections for this compound are the carbon-oxygen (C-O) ether bonds and the carbon-fluorine (C-F) bond. The two ether linkages suggest disconnections that lead back to a di-substituted phenol (B47542) and an appropriate alkylating agent.

C-O Ether Bond Disconnection: A primary disconnection breaks the bond between the aromatic ring and the 2-methoxyethoxy group. This leads to the key intermediate, 3-fluoro-2-methoxyphenol (B1340368) , and a suitable 2-methoxyethoxy-containing electrophile, such as 2-bromoethyl methyl ether.

C-F Bond Disconnection: Further deconstruction of 3-fluoro-2-methoxyphenol can proceed via a C-F bond disconnection. This points to a fluorination step on a 2-methoxyphenol derivative as a potential synthetic strategy.

Alternative C-O Bond Disconnection: Another viable disconnection targets the methoxy (B1213986) group, suggesting a precursor like 1-fluoro-2,3-dihydroxybenzene which would require selective etherification at one of the hydroxyl groups.

A common and practical retrosynthetic pathway identifies 2-fluoro-6-methoxyphenol as a key precursor, which can then be etherified to yield the final product.

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not applicable in its synthetic planning.

Development of Primary Synthetic Routes

The development of efficient synthetic routes for this compound has focused on achieving high regioselectivity during the functionalization of the aromatic ring.

The main challenge in synthesizing this compound lies in the controlled introduction of the fluoro, methoxy, and 2-methoxyethoxy groups at the desired positions (1, 2, and 3, respectively).

While electrophilic aromatic substitution is a cornerstone of aromatic functionalization, directly applying it to a simple benzene (B151609) ring to install the three different substituents in the correct orientation would be challenging due to competing directing effects. However, this strategy is crucial for preparing key intermediates. For instance, electrophilic fluorination of a suitably substituted aromatic precursor using an electrophilic fluorine source like Selectfluor® can be a viable method to introduce the fluorine atom. dur.ac.uk The regioselectivity of such a reaction would be guided by the existing substituents on the ring.

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgjuniperpublishers.com An SNAr strategy could involve the displacement of a leaving group, such as a nitro or halide group, by a fluoride (B91410) ion. For example, a precursor like 1,2-dimethoxy-3-nitrobenzene could potentially undergo nucleophilic fluorination. juniperpublishers.com

A documented synthetic approach utilizes a multi-step sequence starting from 2,3-difluoronitrobenzene. This compound undergoes a regioselective nucleophilic aromatic substitution with sodium methoxide (B1231860) to yield 3-fluoro-2-methoxynitrobenzene. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would lead to the key intermediate, 3-fluoro-2-methoxyphenol. This intermediate can then be alkylated with a 2-methoxyethoxy halide to furnish the final product.

The table below outlines some of the potential synthetic strategies and key intermediates.

Etherification Methodologies for the Methoxyethoxy Group

The formation of the ether linkage is a pivotal transformation in the synthesis of this compound. The two main approaches to achieve this are the classical Williamson ether synthesis and modern metal-catalyzed cross-coupling reactions.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a fundamental and widely employed method for preparing ethers. This reaction proceeds via an S_N2 mechanism where a deprotonated alcohol, in this case, the phenoxide of 3-fluoro-2-methoxyphenol, acts as a nucleophile and attacks an alkyl halide, such as 2-methoxyethyl chloride or bromide, to form the desired ether.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of base is critical; for instance, strong bases like NaH can lead to faster reactions but necessitate anhydrous conditions to prevent decomposition. Milder bases like K₂CO₃ are often used in polar aprotic solvents and can offer a more controlled reaction.

To enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants of differing solubilities, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the migration of the phenoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present. This technique can lead to milder reaction conditions, faster reaction times, and improved yields by promoting better interaction between the reactants.

Metal-Catalyzed Coupling Reactions for C-O Bond Formation

In addition to the Williamson ether synthesis, metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-oxygen bonds in aryl ethers. The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol. In the context of synthesizing this compound, this could involve the reaction of a 3-fluoro-2-haloanisole with 2-methoxyethanol (B45455) in the presence of a copper catalyst. Modern iterations of the Ullmann reaction often use catalytic amounts of a copper salt (e.g., CuI) in conjunction with a ligand, such as 1,10-phenanthroline, which can improve reaction efficiency and substrate scope.

More recently, palladium-catalyzed Buchwald-Hartwig etherification has emerged as a versatile alternative. This methodology allows for the coupling of aryl halides or triflates with alcohols under relatively mild conditions. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which coordinates to the palladium center and facilitates the catalytic cycle. While extensively used for C-N bond formation, specialized ligands have been developed to also promote efficient C-O bond formation, offering another potential synthetic route.

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, the careful optimization of several reaction parameters is essential. These include the choice of solvent, reaction temperature, and the specific catalysts and reagents used.

Solvent Effects on Yield and Selectivity

The solvent plays a crucial role in the etherification reaction by solubilizing the reactants and stabilizing charged intermediates and transition states. For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can accelerate the S_N2 reaction.

| Solvent | Dielectric Constant (ε) | General Observations |

|---|---|---|

| Dimethylformamide (DMF) | 37 | Good solubility for a wide range of reactants and high boiling point, often leading to higher yields. |

| Acetonitrile (CH₃CN) | 36 | Effective solvent with a lower boiling point than DMF, which can simplify product isolation. |

| Acetone | 21 | A less polar option that may result in slower reaction rates compared to more polar solvents. |

| Tetrahydrofuran (THF) | 7.6 | A common choice, particularly effective when used with strong, soluble bases like sodium hydride. |

The selection of the solvent is a balance between reactivity, solubility, and the ease of removal after the reaction is complete.

Temperature and Pressure Optimization

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Temperature | 25 °C to 150 °C | Increasing temperature generally accelerates the reaction, but an optimal temperature must be found to minimize side product formation. |

| Pressure | Atmospheric | For most solution-phase etherification reactions, atmospheric pressure is sufficient. Elevated pressure may be needed if a low-boiling-point reagent is used above its boiling point. |

An optimal temperature profile is often determined experimentally to achieve a balance between a reasonable reaction time and a high yield of the desired product.

Catalyst and Reagent Screening

| Base | pKa of Conjugate Acid | Key Characteristics |

|---|---|---|

| Sodium Hydride (NaH) | ~36 | A very strong, non-nucleophilic base that provides irreversible deprotonation but requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | 10.3 | A milder, inexpensive base that is commonly used in polar aprotic solvents. |

| Sodium Hydroxide (NaOH) | 15.7 | A strong, common base that can be used in conjunction with phase-transfer catalysts. |

For metal-catalyzed couplings, a screening of different metal precursors and ligands is often necessary to identify the most effective combination for the specific substrates involved.

| Catalyst System | Ligand Type | Typical Application |

|---|---|---|

| CuI / Ligand | e.g., 1,10-Phenanthroline | Ullmann-type C-O bond formation. |

| Pd(OAc)₂ / Ligand | e.g., Phosphine-based | Buchwald-Hartwig C-O cross-coupling. |

Through systematic screening of these parameters, a robust and optimized synthetic protocol for this compound can be established.

Exploration of Alternative Synthetic Pathways

The development of novel synthetic routes for this compound is driven by the need for processes that are not only high-yielding but also safer and more sustainable. This subsection investigates the application of cutting-edge synthetic paradigms to achieve these goals.

The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact by improving atom economy, utilizing safer solvents, and reducing waste. acs.orgmdpi.com A key consideration is the selection of starting materials and reagents that maximize the incorporation of all atoms into the final product, a concept known as atom economy. acs.org

For instance, a traditional synthesis might involve a Williamson ether synthesis, which can generate stoichiometric amounts of salt byproducts. A greener approach would explore catalytic etherification methods that reduce waste. The choice of solvent is also critical. Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more benign alternatives such as anisole (B1667542) itself, ionic liquids, or even water, where feasible, can significantly improve the environmental profile of the synthesis.

Another principle of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups, which adds steps and generates waste. youtube.com Designing a synthetic route that avoids the need for protecting groups on the anisole ring or the methoxyethoxy side chain would streamline the process and enhance its green credentials. This could be achieved through the use of highly selective catalysts that can differentiate between reactive sites on the molecule. youtube.com

Table 1: Comparison of Traditional vs. Green Solvents for Anisole Derivative Synthesis

| Solvent Class | Traditional Examples | Green Alternative Examples | Key Considerations |

| Aprotic Polar | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) from lignin | Toxicity, boiling point, recyclability |

| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Peroxide formation, energy consumption in production |

| Chlorinated | Dichloromethane (DCM), Chloroform | - (Avoidance is preferred) | Carcinogenicity, environmental persistence |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for the production of this compound. vapourtec.comsailife.comresearchgate.net By conducting reactions in a continuously flowing stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or exothermic reactions. sailife.comresearchgate.net

A potential flow synthesis of this compound could involve the sequential introduction of reagents into a microreactor or a packed-bed reactor. vapourtec.com For example, the fluorination step could be performed using a solid-supported fluorinating agent in a packed-bed reactor, minimizing the handling of corrosive reagents. The subsequent etherification could be carried out in a heated flow reactor with a solid-supported base, facilitating product purification. The ability to "telescope" reaction steps without isolating intermediates is a key advantage of flow chemistry, reducing reaction time and waste. vapourtec.com

The scalability of a synthesis is also more straightforward in a flow system. Instead of using larger and potentially more hazardous reactors, production can be increased by running the continuous process for a longer duration or by "numbering-up" – running multiple reactors in parallel. researchgate.net

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Chemistry | Flow Chemistry | Potential Benefit for Target Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Improved safety and control of exothermic fluorination or etherification reactions. researchgate.net |

| Mass Transfer | Can be diffusion-limited | Enhanced due to small reactor dimensions and efficient mixing | Faster reaction rates and higher conversions. vapourtec.com |

| Scalability | Requires larger vessels, potential for "hot spots" | Achieved by continuous operation or numbering-up | Safer and more predictable scale-up from laboratory to production. sailife.com |

| Safety | Handling of large quantities of hazardous materials | Smaller reactor volumes, contained system | Reduced risk when using potentially hazardous reagents like fluorinating agents or strong bases. noelresearchgroup.com |

The exploration of chemoenzymatic or biocatalytic routes for the synthesis of this compound represents a frontier in sustainable chemistry. rsc.orgnih.gov Enzymes are highly specific catalysts that can operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, significantly reducing the environmental footprint of a chemical process. acs.org

While there may not be established enzymatic routes for the direct synthesis of this specific molecule, exploratory research could focus on several key transformations. For instance, a lipase (B570770) could potentially be used for the regioselective acylation or deacylation of a precursor molecule, avoiding the need for chemical protecting groups. Oxidoreductases could be investigated for the introduction of the methoxy group at a specific position on the aromatic ring.

A hypothetical chemoenzymatic approach could involve the enzymatic resolution of a racemic precursor to yield a stereochemically pure intermediate, which is then converted to the final product through conventional chemical steps. The first synthesis of 3-deoxy-3-fluoro-L-fucose, for example, employed an enzymatic oxidation step. rsc.org Such a hybrid approach combines the selectivity of enzymes with the versatility of traditional organic synthesis.

Further research could also explore the directed evolution of existing enzymes to enhance their activity and selectivity for substrates structurally similar to the precursors of this compound.

Scalability and Process Efficiency Considerations for this compound Synthesis

Optimizing reaction conditions is paramount. This includes fine-tuning parameters such as reaction time, temperature, and catalyst loading to maximize product yield and minimize the formation of impurities. The development of a robust purification protocol is also crucial. This may involve crystallization, distillation, or chromatography, with a preference for methods that are amenable to large-scale operation and minimize solvent use.

Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control and optimization of the process. The development of a scalable synthesis for a herbicide intermediate, for example, focused on creating an industrially advantageous process with high yield and safety. google.com Ultimately, a thorough understanding of the reaction kinetics and thermodynamics is essential for designing a process that is not only efficient and scalable but also safe and economically viable.

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 2 Methoxyethoxy Anisole

Reactivity of the Fluoro-Anisole Aromatic Core

The fluoro-anisole core of 3-Fluoro-2-(2-methoxyethoxy)anisole presents a unique platform for aromatic substitution reactions. The electron-donating methoxy (B1213986) and methoxyethoxy groups activate the ring towards electrophilic attack, while the electronegative fluorine atom has a deactivating, yet ortho-para directing, effect. The combination of these influences leads to specific reactivity patterns.

The presence of two alkoxy groups, which are strong activating groups, alongside a weakly deactivating fluorine atom, renders the aromatic ring susceptible to further electrophilic substitution. The directing effects of these substituents are crucial in determining the position of incoming electrophiles.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. In the case of this compound, both the methoxy and the methoxyethoxy groups can act as DMGs, directing lithiation to their ortho positions.

The relative directing ability of alkoxy groups is a key factor. Research on competitive metalation in substituted anisoles has established a hierarchy of directing group strength. Generally, the methoxy group is a potent DMG. google.comorganic-chemistry.org The methoxyethoxy group, with its additional ether linkage, could potentially exhibit enhanced chelating ability with the lithium reagent, thereby influencing the site of metalation.

Given the substitution pattern of this compound, two primary sites are available for ortho-lithiation: C4 (ortho to the methoxyethoxy group) and C6 (ortho to the methoxy group). The fluorine atom at C3 is also known to be a moderate ortho-directing group. researchgate.net However, its directing ability is generally weaker than that of alkoxy groups. Therefore, metalation is most likely to be directed by the alkoxy substituents.

Table 1: Predicted Regioselectivity in Directed Ortho-Metalation of this compound

| Directing Group | Ortho Position | Predicted Outcome | Rationale |

| 2-(2-methoxyethoxy) | C1 | Sterically hindered | The position is already substituted. |

| 2-(2-methoxyethoxy) | C3 | Blocked by Fluorine | The position is occupied by the fluorine atom. |

| 1-methoxy | C2 | Blocked by Methoxyethoxy | The position is occupied by the methoxyethoxy group. |

| 1-methoxy | C6 | Major Site | Less sterically hindered compared to C4 and directed by the strong methoxy DMG. |

| 3-fluoro | C2 | Blocked by Methoxyethoxy | The position is occupied by the methoxyethoxy group. |

| 3-fluoro | C4 | Minor Site | Potentially a minor product due to the weaker directing ability of fluorine compared to alkoxy groups. |

This table is predictive and based on established principles of directed ortho-metalation. Experimental verification is required.

In electrophilic aromatic substitution reactions not involving metalation, the regioselectivity is governed by the combined electronic effects of the substituents. Both the methoxy and methoxyethoxy groups are strong ortho, para-directors due to their ability to donate electron density to the ring through resonance. The fluorine atom is also an ortho, para-director, although it deactivates the ring inductively.

The positions ortho and para to the activating alkoxy groups are C4, C5, and C6. The C4 position is ortho to the methoxyethoxy group and meta to the methoxy group. The C6 position is ortho to the methoxy group and meta to the methoxyethoxy group. The C5 position is para to the methoxy group and meta to the methoxyethoxy group.

Considering the directing effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the strong activating groups. Steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution. Attack at C4 would be sterically hindered by the adjacent fluorine and methoxyethoxy groups. Attack at C6 is ortho to the methoxy group and is likely to be the favored position.

Table 2: Predicted Product Distribution in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Activating/Deactivating Influences | Predicted Product | Rationale |

| C4 | Ortho to -O(CH₂)₂OCH₃, Meta to -OCH₃, Ortho to -F | Minor | Strong activation but significant steric hindrance. |

| C5 | Para to -OCH₃, Meta to -O(CH₂)₂OCH₃, Meta to -F | Minor | Less activated than C4 and C6. |

| C6 | Ortho to -OCH₃, Meta to -O(CH₂)₂OCH₃, Para to -F | Major | Strong activation from the methoxy group with less steric hindrance. |

This table is predictive and based on established principles of electrophilic aromatic substitution. Experimental verification is required.

The presence of a fluorine atom on the electron-rich aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces a leaving group, in this case, the fluoride (B91410) ion.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the ring is substituted with electron-donating alkoxy groups, which generally disfavor SNAr reactions. However, under forcing conditions or with highly reactive nucleophiles, the displacement of fluorine might be achievable.

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile. Strong nucleophiles such as alkoxides, thiolates, and amides would be required to facilitate the displacement of the fluorine atom. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate.

Table 3: Potential Nucleophiles for SNAr Reaction with this compound

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOCH₃) | 2,3-Dimethoxy-1-(2-methoxyethoxy)benzene | High temperature, polar aprotic solvent |

| Sodium thiophenoxide (NaSPh) | 2-(2-Methoxyethoxy)-3-(phenylthio)anisole | High temperature, polar aprotic solvent |

| Sodium amide (NaNH₂) | 2-(2-Methoxyethoxy)-3-methoxyaniline | High temperature, liquid ammonia (B1221849) |

This table presents potential reactions based on general SNAr principles. The feasibility and yields would require experimental investigation.

The methoxy and methoxyethoxy groups, being electron-donating, have a significant influence on the SNAr reactivity of the fluorine atom. They increase the electron density on the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. This deactivating effect makes the displacement of fluorine more challenging compared to a fluoroarene with electron-withdrawing substituents.

The position of these electron-donating groups relative to the fluorine atom is also critical. They are located ortho and meta to the fluorine. Their electron-donating resonance effect is strongest at the ortho and para positions. In this case, the C4 position, which is ortho to the fluorine, is activated by the methoxyethoxy group. This increased electron density at the site of nucleophilic attack further hinders the formation of the Meisenheimer complex, thereby increasing the energy barrier for the SNAr reaction. Therefore, harsh reaction conditions would likely be necessary to overcome this deactivation and achieve the displacement of the fluorine atom.

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring of this compound is susceptible to both oxidative and reductive transformations, influenced by the electron-donating nature of the alkoxy substituents and the electron-withdrawing character of the fluorine atom.

Oxidative reactions, particularly those involving single-electron transfer (SET) mechanisms, can lead to the formation of radical cations. The electron-rich nature of the anisole (B1667542) moiety facilitates oxidation. For instance, in reactions analogous to the Fenton reaction, an iron-mediated process can generate radical cations from anisole derivatives. semanticscholar.org The stability and subsequent reactivity of such intermediates are influenced by the substitution pattern on the ring. While electron-donating groups generally favor oxidation, the specific regiochemical outcomes of subsequent reactions would be directed by the combined electronic and steric effects of the fluoro, methoxy, and methoxyethoxy groups.

Reductive transformations of the aromatic ring, such as Birch reduction, are also plausible. This reaction involves the dissolution of an alkali metal in liquid ammonia and an alcohol proton source to reduce the aromatic ring. The regioselectivity of this reduction is highly dependent on the electronic nature of the substituents. Electron-donating groups like the methoxy and methoxyethoxy groups would likely direct the reduction to occur at the positions ortho and meta to them. Conversely, the electron-withdrawing fluorine atom would favor reduction at the ipso and para positions. The interplay of these competing effects would determine the final product distribution.

Table 1: Representative Oxidative and Reductive Transformations of an Aromatic Ring Analogous to this compound

| Transformation | Reagents and Conditions | Expected Major Product(s) |

| Oxidative Coupling | FeSO₄, H₂O₂, Aryl Coupling Partner | Dimerized or arylated products |

| Birch Reduction | Na, NH₃ (l), EtOH | Partially reduced dihydroaromatic isomers |

Note: The specific outcomes for this compound would require empirical investigation.

Transformations Involving the Methoxyethoxy Side Chain

The (2-methoxyethoxy)ethyl ether side chain offers several avenues for chemical modification, independent of the aromatic ring. These transformations primarily involve the cleavage of the ether bonds or functionalization of the alkyl chain.

Selective Ether Cleavage and Derivatization

The cleavage of ether bonds is a fundamental transformation in organic synthesis. mdpi.com The two ether linkages in the methoxyethoxy side chain—the aryl ether and the alkyl ether—exhibit different reactivities. The aryl ether bond (Ar-O) is generally more robust due to the sp² hybridization of the aromatic carbon and resonance stabilization. In contrast, the alkyl ether bonds (R-O-R) are more susceptible to cleavage under various conditions.

Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are classic reagents for ether cleavage, typically proceeding through an SN2 mechanism. epo.org Treatment of this compound with excess HI would likely cleave both the aryl-O and the internal O-CH₂ bonds, ultimately yielding 3-fluoro-2-hydroxyphenol, iodoethane, and methyl iodide. Selective cleavage can often be achieved by carefully controlling the reaction conditions and the choice of reagents. For example, Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers and could potentially be used for selective dealkylation. mdpi.com

The terminal methoxy group could also be selectively cleaved under specific conditions, leaving the rest of the molecule intact. This would yield a primary alcohol, which could then be further derivatized.

Functional Group Interconversions within the Alkyl Chain (e.g., oxidation of terminal methoxy to carboxylate)

Assuming selective cleavage of the terminal methyl ether to unmask a primary alcohol, this new functional group can undergo a variety of subsequent transformations. A common and synthetically useful reaction is the oxidation of the primary alcohol to a carboxylic acid. This can be accomplished using a range of oxidizing agents, from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents like pyridinium (B92312) dichromate (PDC) or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

The resulting carboxylic acid would be a versatile intermediate, capable of undergoing esterification, amidation, or reduction back to the alcohol or even to the corresponding alkane.

Radical Reactions and C-H Activation Studies on the Alkyl Chain

The alkyl portion of the methoxyethoxy side chain is also a potential site for radical reactions and C-H activation. While less common than transformations at the aromatic ring or the ether linkages, these reactions can provide pathways to novel structures. For instance, radical-mediated C-H functionalization could be initiated by photolysis or with radical initiators in the presence of suitable trapping agents. sigmaaldrich.com The regioselectivity of such reactions would depend on the relative stability of the potential radical intermediates along the alkyl chain.

C-H activation, often catalyzed by transition metals, represents a more modern approach to functionalizing otherwise inert C-H bonds. rsc.org While challenging, it is conceivable that specific catalyst systems could be developed to selectively functionalize one of the C-H bonds in the ethoxy portion of the side chain, allowing for the introduction of new functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

To engage in transition metal-catalyzed cross-coupling reactions, this compound would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring. Assuming the synthesis of such a derivative, a variety of powerful C-C and C-N bond-forming reactions become accessible.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net

For a hypothetical derivative, such as 5-bromo-3-fluoro-2-(2-methoxyethoxy)anisole, a Suzuki-Miyaura coupling with an arylboronic acid could be performed to synthesize a biaryl structure. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water).

The electronic and steric environment of the bromo-substituted aromatic ring would influence the reaction's efficiency. The presence of the ortho-fluoro and ortho-alkoxy groups could sterically hinder the coupling but could also influence the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for overcoming such challenges and achieving high yields. rsc.org

Table 2: Hypothetical Suzuki-Miyaura Coupling of a this compound Derivative

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 5-Bromo-3-fluoro-2-(2-methoxyethoxy)anisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 5-Phenyl-3-fluoro-2-(2-methoxyethoxy)anisole |

| 5-Bromo-3-fluoro-2-(2-methoxyethoxy)anisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 5-(4-Methoxyphenyl)-3-fluoro-2-(2-methoxyethoxy)anisole |

Note: This table represents a hypothetical scenario, as the synthesis and reactivity of the bromo-derivative have not been reported in the searched literature.

Information regarding "this compound" is Not Currently Available in Publicly Accessible Scientific Literature

Following an extensive and in-depth search of scientific databases and publicly available research, it has been determined that specific studies detailing the chemical reactivity and mechanistic elucidation of the compound This compound are not available.

The investigation sought to find detailed research findings, including data for interactive tables, on the following specific topics related to this compound:

Heck and Sonogashira Reactions with Unsaturated Partners: No studies describing the participation of this compound in these palladium-catalyzed cross-coupling reactions were identified. While the Heck organic-chemistry.orgbyjus.comnih.gov and Sonogashira organic-chemistry.orgthieme-connect.comacs.org reactions are well-established methods for forming carbon-carbon bonds, and their application with various fluoroarenes has been documented organic-chemistry.orgthieme-connect.com, specific examples or conditions for this particular substrate could not be located.

C-H Activation and Functionalization Strategies: The search did not yield any literature on the direct C-H activation and subsequent functionalization of this compound. C-H activation is a prominent field in organic synthesis for modifying complex molecules manchester.ac.ukwikipedia.org, including those containing methoxy-substituted arenes nih.gov, but specific methodologies applied to this compound have not been reported.

Mechanistic Elucidation of Key Transformations: Consequently, without primary reactivity data, no publications detailing the mechanistic aspects of its transformations were found. This includes:

Kinetic Studies and Reaction Rate Determination: No kinetic data for reactions involving this compound are available.

Isotopic Labeling Experiments (e.g., KIE): No reports on kinetic isotope effects or other isotopic labeling studies to probe reaction mechanisms for this molecule were discovered.

Characterization of Reaction Intermediates: There is no information on the isolation or characterization of any reaction intermediates involving this compound.

Due to the absence of specific research data for this compound in the requested areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

Computational and Theoretical Investigations of 3 Fluoro 2 2 Methoxyethoxy Anisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-Fluoro-2-(2-methoxyethoxy)anisole would begin with geometry optimization to find the lowest energy arrangement of its atoms. This involves using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the electronic structure equations. researchgate.net The result is a stable 3D structure from which various properties can be calculated.

By systematically changing key dihedral angles and re-optimizing the geometry, a potential energy landscape can be mapped. This landscape reveals the relative energies of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the most likely shapes it will adopt.

Hypothetical Data Table: Optimized Geometry Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C(ar)-F | 1.35 Å |

| Bond Length | C(ar)-O(methoxy) | 1.37 Å |

| Bond Length | C(ar)-O(ethoxy) | 1.38 Å |

| Bond Angle | F-C(ar)-C(ar) | 118.5° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis would involve visualizing the HOMO and LUMO and calculating their energy levels. The distribution of these orbitals on the molecule indicates the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Hypothetical Data Table: FMO Analysis Results This table shows representative data that would be obtained from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.net

For this compound, an ESP map would reveal the electron-rich areas around the oxygen atoms and potentially the aromatic ring, as well as electron-deficient areas. This provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

While the core of this compound is a benzene (B151609) ring, the substituents can influence its aromatic character. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity. These calculations would help determine how the electron-donating methoxy (B1213986) and methoxyethoxy groups and the electron-withdrawing fluorine atom affect the delocalization of π-electrons within the phenyl ring. Such studies provide a deeper understanding of the electronic structure and stability conferred by the aromatic system. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexible (2-methoxyethoxy) side chain means that this compound can exist in multiple conformations. Understanding these different spatial arrangements and the energy required to switch between them is crucial for a complete picture of the molecule's behavior.

A Potential Energy Surface (PES) scan is a computational experiment where one or more geometric parameters, such as a dihedral angle, are systematically varied, and the energy is calculated at each step. nih.gov For this compound, PES scans would be performed for the rotation around key single bonds, such as the C(ar)-O bonds and the various C-C and C-O bonds within the flexible side chain.

The resulting energy profile shows the rotational barriers, which are the energy maxima between stable conformations (energy minima). This data is critical for understanding the molecule's conformational dynamics and which shapes are most populated at a given temperature. Studies on similar substituted anisoles have used this method to determine conformational preferences. researchgate.net

Hypothetical Data Table: Rotational Barriers from PES Scan This table illustrates the kind of data a PES scan would yield. The values are hypothetical.

| Rotational Bond | Dihedral Angle Range | Rotational Barrier (kcal/mol) |

|---|---|---|

| C(ar)-O(methoxy) | 0° to 180° | 3.5 |

| O-CH₂-CH₂-O | 0° to 360° | 2.8 |

Monte Carlo and Molecular Dynamics Simulations for Conformational Ensembles

Monte Carlo (MC) simulations generate a vast number of molecular conformations by applying random changes to the coordinates of the atoms. scienceopen.com Each new conformation is either accepted or rejected based on a probability criterion, typically the Metropolis algorithm, which favors lower-energy states while still allowing for the system to overcome small energy barriers. pnas.org This method is particularly effective for efficiently sampling a wide range of conformational space. researchgate.netnih.gov

Molecular Dynamics (MD) simulations , in contrast, solve Newton's equations of motion for the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. arxiv.orgfrontiersin.org This not only reveals the accessible conformations but also provides information about the dynamic transitions between them. MD simulations can be particularly useful for studying how the molecule behaves in a simulated environment, such as in a solvent or interacting with other molecules. nih.govnih.gov

For this compound, these simulations would focus on the dihedral angles of the ether linkages in the side chain. By systematically exploring these rotations, a conformational ensemble can be generated. The resulting structures are then typically subjected to energy minimization to find the nearest local energy minimum.

Table 1: Hypothetical Low-Energy Conformers of this compound in Gas Phase This table is for illustrative purposes and shows the kind of data that would be generated from MC or MD simulations. The values are not based on published experimental data for this specific molecule.

| Conformer ID | Dihedral Angle 1 (°C) (Ar-O-C1-C2) | Dihedral Angle 2 (°C) (O-C1-C2-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Conf-1 | 178.5 | 65.2 | 0.00 | 45.2 |

| Conf-2 | -85.1 | 179.1 | 0.55 | 25.1 |

| Conf-3 | 177.9 | -68.4 | 0.98 | 15.5 |

| Conf-4 | -84.7 | -70.3 | 1.50 | 8.2 |

| Conf-5 | 75.3 | 66.8 | 2.10 | 4.0 |

| Other | - | - | >2.5 | 2.0 |

Influence of Solvent on Conformational Preferences

The conformational preferences of a molecule can be significantly altered by its environment, particularly the solvent. ed.ac.uk Solute-solvent interactions can stabilize or destabilize certain conformers relative to others. acs.org For this compound, the polarity of the solvent is expected to play a key role.

For this compound, polar solvents would likely favor more extended conformations of the methoxyethoxy side chain to maximize solvation, potentially altering the equilibrium populations observed in the gas phase.

Table 2: Hypothetical Influence of Solvent on the Relative Population of Major Conformers This table illustrates how the relative populations of the conformers from Table 1 might shift in different solvent environments. This data is hypothetical.

| Conformer ID | Population in Gas Phase (%) | Population in Chloroform (%) (ε ≈ 4.8) | Population in Water (%) (ε ≈ 80) |

|---|---|---|---|

| Conf-1 | 45.2 | 40.5 | 30.1 |

| Conf-2 | 25.1 | 28.9 | 35.5 |

| Conf-3 | 15.5 | 16.1 | 18.3 |

| Conf-4 | 8.2 | 9.0 | 9.5 |

| Conf-5 | 4.0 | 3.8 | 4.6 |

| Other | 2.0 | 1.7 | 2.0 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

ab initio and DFT Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with remarkable accuracy. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). nih.govacs.org These absolute shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) for ¹H and ¹³C or CFCl₃ for ¹⁹F. bohrium.com

For this compound, DFT calculations using functionals like B3LYP or ωB97X-D combined with appropriate basis sets (e.g., 6-31+G(d,p) or pcSseg-3) would be employed to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govacs.orgrsc.org Accurate prediction of the ¹⁹F chemical shift is particularly useful for confirming the fluorine's position on the aromatic ring. bohrium.com

Table 3: Illustrative Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (ppm) for this compound This table demonstrates the typical output of an NMR calculation study. The "Experimental" values are hypothetical for the purpose of this illustration.

| Atom | Position | Calculated Chemical Shift (ppm) (B3LYP/6-31+G(d,p)) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| F | C3 | -135.2 | -134.8 | -0.4 |

| C | C1 | 148.9 | 148.5 | +0.4 |

| C | C2 | 142.1 | 141.8 | +0.3 |

| C | C3 | 115.5 (d, JCF=18 Hz) | 115.2 (d, JCF=19 Hz) | +0.3 |

| C | C4 | 118.0 | 117.7 | +0.3 |

| C | C5 | 124.5 | 124.1 | +0.4 |

| C | C6 | 113.8 | 113.5 | +0.3 |

| OMe | C (Aromatic) | 56.2 | 55.9 | +0.3 |

| OCH₂ | C (Side Chain) | 71.5 | 71.2 | +0.3 |

| CH₂O | C (Side Chain) | 69.8 | 69.5 | +0.3 |

| OMe | C (Side Chain) | 59.3 | 59.0 | +0.3 |

Computational Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. bohrium.com These calculations involve finding the minimum energy geometry and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their frequencies.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netoup.com For this compound, these calculations would help assign the peaks in its experimental IR and Raman spectra to specific molecular motions, such as the C-F stretch, aromatic C-H bends, and the various C-O stretching modes of the ether groups. nih.govtsijournals.com

Table 4: Hypothetical Predicted Key Vibrational Frequencies for this compound This table presents a selection of important vibrational modes and their predicted frequencies, which would be used to interpret an experimental spectrum. The data is illustrative.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Description |

|---|---|---|---|

| ν(C-H)aromatic | 3085 | Medium | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2950-2850 | Strong | CH₂ and CH₃ stretching |

| ν(C=C)aromatic | 1610, 1505 | Strong | Aromatic ring skeletal vibrations |

| ν(C-F) | 1285 | Very Strong | Carbon-Fluorine stretching |

| ν(Ar-O) | 1250 | Strong | Aryl-ether C-O stretching |

| ν(Alk-O) | 1120 | Very Strong | Alkyl-ether C-O stretching |

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for exploring the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are transient and cannot be observed directly.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the lowest energy reaction path connecting reactants and products. mdpi.com Computational methods can locate the geometry of a transition state and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. unirioja.esresearchgate.net An IRC analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. researchgate.net A successful IRC calculation confirms that the identified transition state indeed connects the desired reactants and products, thus validating the proposed reaction pathway. ethz.ch

Table 5: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction (F⁻ displacement by OH⁻) This table provides an illustrative example of the energetic data obtained from a computational study of a reaction mechanism. The values are hypothetical.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State (TS) | [Aromatic ring---F---OH]⁻ complex | +24.5 (Activation Energy) |

| Products | 3-Hydroxy-2-(2-methoxyethoxy)anisole + F⁻ | -15.2 (Reaction Energy) |

Calculation of Activation Energies and Reaction Pathways

A primary goal of computational reaction chemistry is to map out the potential energy surface of a reaction. This involves identifying stable molecules (reactants, products, intermediates) and the transition states that connect them. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. beilstein-journals.org

Methodology: Density Functional Theory (DFT) is a common and effective method for calculating the geometries and energies of molecules and transition states. frontiersin.orgresearchgate.net By locating the transition state structure for a proposed reaction step, the activation energy can be calculated. This process is often repeated for each step in a multi-step reaction to build a complete reaction profile. Comparing the activation energies of different possible pathways allows chemists to predict which reaction is most likely to occur.

For instance, in the context of reactions involving substituted anisoles, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, computational chemists would model the approach of the electrophile or the catalytic species to the aromatic ring. They would then calculate the energy required to pass through the transition state for substitution at different positions on the ring to determine the regioselectivity of the reaction.

Illustrative Data for a Hypothetical Reaction:

The following table represents a hypothetical example of calculated activation energies for a reaction involving this compound. Such a table would be the output of computational studies designed to understand its reactivity.

Table 1: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) in kcal/mol |

|---|---|---|

| Pathway A | TS-A | 25.3 |

| Pathway B | TS-B | 19.8 |

| Pathway C | TS-C | 31.5 |

Note: This data is illustrative and does not represent experimentally determined values for this specific compound.

Molecular Modeling of Catalyst-Substrate Interactions

Molecular modeling is essential for understanding how a catalyst interacts with a substrate like this compound to facilitate a reaction. nih.gov These models can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for binding the substrate to the catalyst's active site. beilstein-journals.org

Methodology: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods are frequently used to model these complex interactions. beilstein-journals.org In these simulations, the substrate and catalyst are placed together, and their movements and interactions are calculated over time. This allows for the study of the conformational dynamics of both the catalyst and the substrate upon binding. nih.gov

Understanding these interactions is key to explaining the origin of stereoselectivity in asymmetric catalysis. nih.gov By modeling the interaction of a chiral catalyst with both enantiomers of a prochiral substrate or with different atropisomers, researchers can determine which diastereomeric transition state is lower in energy, thus predicting the stereochemical outcome of the reaction. nih.gov

Illustrative Data for a Hypothetical Catalyst-Substrate Complex:

The table below provides an example of the kind of data that would be generated from a molecular modeling study of this compound interacting with a hypothetical catalyst.

Table 2: Hypothetical Key Interactions in a Catalyst-Substrate Complex

| Interacting Atoms | Interaction Type | Distance (Å) |

|---|---|---|

| Substrate Fluorine - Catalyst Amino Acid | Hydrogen Bond | 2.1 |

| Substrate Methoxy Oxygen - Catalyst Metal Center | Coordination Bond | 2.3 |

| Substrate Aromatic Ring - Catalyst Aromatic Ring | π-π Stacking | 3.5 |

Note: This data is illustrative and does not represent experimentally determined values for this specific compound.

Applications of this compound in Synthetic Chemistry Remain Largely Unexplored

While the field of organic synthesis continually seeks novel building blocks for the construction of complex molecules, a comprehensive review of scientific literature reveals a notable lack of specific, documented applications for the chemical compound This compound . Despite the presence of synthetically valuable functional groups—a fluorinated aromatic ring and an ether linkage—its role as a synthetic intermediate or building block is not well-established in publicly available research.

This article aims to address the specified areas of application for this compound. However, due to the absence of direct research on this specific compound in the requested contexts, a detailed discussion supported by experimental data is not possible at this time. The following sections reflect the current state of available information.

Applications of 3 Fluoro 2 2 Methoxyethoxy Anisole As a Synthetic Intermediate or Building Block

Strategic Utilization in the Synthesis of Complex Organic Molecules

Contribution to Advanced Material Design (e.g., polymers, dendrimers)There is no evidence to suggest that this compound has been employed in the design or synthesis of advanced materials such as polymers or dendrimers. Research in this area often utilizes molecules with specific reactive handles that facilitate polymerization or branched growth, which have not been described for this compound.

Specific derivatization of this compound for the following research applications has not been documented.

Derivatization for Specific Research Applications

Incorporation into Supramolecular Structures for Host-Guest Chemistry

No research has been identified that describes the design, synthesis, or study of supramolecular structures, such as macrocycles or cages, that incorporate the this compound moiety for the purpose of host-guest chemistry. The specific structural features of this compound—the fluoro, methoxy (B1213986), and methoxyethoxy groups—have not been documented in the context of creating specific binding cavities or recognition sites for guest molecules.

Role in Methodological Development for Fluorination or Etherification Reactions

There is no available literature that details the use of this compound as a substrate, catalyst, or reagent in the development of new synthetic methods for either fluorination or etherification reactions. Research in these areas typically focuses on novel reagents, catalytic systems, and substrate scopes, but this compound has not been featured in such studies to date.

Future Research Directions and Perspectives on 3 Fluoro 2 2 Methoxyethoxy Anisole

Development of Novel and Sustainable Synthetic Approaches

The efficient and environmentally benign synthesis of polysubstituted aromatic compounds is a significant challenge in modern organic chemistry. Future research on 3-Fluoro-2-(2-methoxyethoxy)anisole should prioritize the development of sustainable synthetic routes that minimize waste, energy consumption, and the use of hazardous reagents.

Key areas of focus could include:

Catalytic C-H and C-O Bond Formation: Investigating novel transition-metal or organocatalytic systems for the direct C-H fluorination, methoxylation, and etherification of anisole (B1667542) derivatives. Copper- and palladium-catalyzed cross-coupling reactions could be particularly valuable.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer enhanced safety, better reaction control, and easier scalability compared to traditional batch methods.

Green Solvents and Reagents: Exploring the use of greener alternatives to conventional solvents, such as deep eutectic solvents or bio-based solvents, to reduce the environmental impact of the synthesis. researchgate.net The use of non-toxic and readily available reagents will also be crucial.

A hypothetical sustainable synthesis could involve a multi-step sequence starting from a readily available substituted phenol (B47542), as outlined in the table below.

| Step | Reaction Type | Potential Reagents and Conditions | Sustainability Aspect |

| 1 | O-alkylation | 2-bromoethyl methyl ether, K₂CO₃, green solvent (e.g., Cyrene®) | Use of a bio-based solvent. |

| 2 | Ortho-lithiation and Electrophilic Fluorination | n-BuLi/TMEDA, N-Fluorobenzenesulfonimide (NFSI) | High regioselectivity, avoiding protecting groups. |

| 3 | O-methylation | Dimethyl carbonate (DMC), base | Use of a green methylating agent. |

Exploration of Unprecedented Reactivity Modes

The unique electronic environment created by the fluorine atom and the two ether linkages in this compound could give rise to novel and unexpected reactivity. Future studies should aim to explore these possibilities.

Potential areas for investigation include:

Directed ortho-Metalation (DoM): The methoxy (B1213986) and methoxyethoxy groups could act as directing groups for further regioselective functionalization of the aromatic ring. acs.org Investigating the competition and cooperativity between these two groups in directing lithiation or other metalation reactions would be of fundamental interest.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom could activate the aromatic ring for SNAr reactions, potentially enabling the introduction of a wide range of nucleophiles at specific positions.

Photochemical and Electrochemical Reactions: Studying the behavior of this compound under photochemical or electrochemical conditions could reveal novel reaction pathways, such as C-F or C-O bond activations, that are not accessible under thermal conditions.

Design and Synthesis of Advanced Derivatives with Tailored Physicochemical Properties for Academic Probes

The structural motifs present in this compound are commonly found in biologically active molecules and functional materials. This makes it an attractive scaffold for the design and synthesis of advanced derivatives for use as academic probes to study biological processes or material properties.

Future design strategies could focus on:

Fluorine as a Probe for 19F NMR: The fluorine atom can serve as a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) studies. Derivatives could be designed to bind to specific biological targets, with changes in the 19F NMR chemical shift providing information on binding events.

Chelating Agents: The two ether oxygen atoms, along with the aromatic methoxy group, could potentially act as a chelating moiety for metal ions. oup.com The synthesis of derivatives where this chelating ability is fine-tuned could lead to new sensors or catalysts.

Modulation of Lipophilicity and Metabolic Stability: The fluorine and methoxyethoxy groups can significantly influence the lipophilicity and metabolic stability of a molecule. organic-chemistry.org By systematically modifying these groups, derivatives with tailored pharmacokinetic properties could be developed for use in medicinal chemistry research. sci-hub.secardiff.ac.uk For instance, the incorporation of fluorine can enhance metabolic stability and binding affinity. organic-chemistry.org

| Derivative Type | Potential Application | Key Design Feature |

| Bioconjugatable Probes | Fluorescent imaging | Incorporation of a fluorophore or a reactive handle for bioconjugation. |

| Ion-Selective Probes | Sensing of specific cations | Modification of the ether chains to create a specific binding pocket. researchgate.net |

| Enzyme Inhibitors | Drug discovery | Appending pharmacophores that target the active site of a particular enzyme. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. researchgate.net These tools can be leveraged to accelerate the development and understanding of this compound and its derivatives.

Future research in this area could involve:

Retrosynthetic Analysis: Using AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to the target molecule and its analogues. youtube.com

Reaction Outcome Prediction: Training ML models on experimental data to predict the yields and selectivities of reactions involving this compound under different conditions. researchgate.net This can minimize the number of experiments required for process optimization.

De Novo Design: Employing generative models to design new derivatives with desired physicochemical or biological properties. These models can explore a vast chemical space to identify promising candidates for synthesis.

Collaborative Interdisciplinary Research Initiatives in Chemical Synthesis

The full potential of this compound as a versatile chemical scaffold can best be realized through collaborative, interdisciplinary research.

Future initiatives should foster collaborations between:

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes. au.dk

Computational Chemists: To model the properties and reactivity of the molecule and its derivatives, and to guide experimental design.

Materials Scientists: To explore the potential of these compounds in the development of new polymers, liquid crystals, or electronic materials.

Biochemists and Medicinal Chemists: To investigate the biological activity of derivatives and their potential as therapeutic agents or research tools. researchgate.net

By bringing together experts from diverse fields, a comprehensive understanding of the chemistry and potential applications of this compound can be achieved, paving the way for significant scientific advancements.

Q & A

Q. Methodological Considerations

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Base Selection : Mild bases (K₂CO₃) minimize side reactions like demethylation of the methoxy group.

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition.

| Method | Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Fluoro-2-hydroxyanisole | 2-Methoxyethyl chloride, K₂CO₃ | 65–75 | |

| Pd-Catalyzed Coupling | 3-Fluoro-2-iodoanisole | 2-Methoxyethoxyboronic acid | 50–60 |

Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

Basic Research Focus

Key techniques include:

- ¹H/¹³C NMR : The fluorine atom induces splitting in adjacent proton signals (e.g., aromatic protons at C-4 and C-6). The 2-methoxyethoxy group’s methylene protons appear as a triplet (δ 3.5–4.0 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of adjacent fluorine atoms.

- IR Spectroscopy : Stretching vibrations for C-O-C (methoxy: ~1250 cm⁻¹) and ether linkages (2-methoxyethoxy: ~1100 cm⁻¹) .

Q. Advanced Analysis

- HSQC/HMBC NMR : Resolves ambiguities in aromatic substitution patterns by correlating ¹H-¹³C couplings.

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ = 215.0824 for C₁₀H₁₂FO₃) .

How does the electronic nature of the 2-methoxyethoxy group affect the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus

The 2-methoxyethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the ethoxy chain directs substitution to the para position relative to the fluorine atom. Computational studies (DFT) show reduced electron density at C-4 due to the fluorine’s inductive effect, favoring electrophilic addition at C-5 .

Q. Experimental Validation

- Nitration : Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 0°C.

- Sulfonation : Forms 5-sulfo products with SO₃ in DCE.

What computational methods are used to predict the intermolecular interactions of this compound with carbon dioxide clusters?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model non-covalent interactions between the compound and CO₂. Key findings:

Q. Validation

- IR/Raman Spectroscopy : Matches computed vibrational modes for CO₂ bending (667 cm⁻¹) and C-F stretching (1150 cm⁻¹) .

What are the key considerations for handling and storing this compound to ensure stability?

Q. Basic Research Focus

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ether linkage.

- Handling : Use gloveboxes for air-sensitive reactions. PPE (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation .

Q. Decomposition Pathways

- Hydrolysis of the methoxyethoxy group in acidic/basic conditions.

- Photooxidation under UV light, leading to quinone formation.

How can conflicting NMR data for fluorinated anisole derivatives be resolved through advanced spectroscopic analysis?

Advanced Research Focus

Conflicts often arise from overlapping signals or dynamic processes (e.g., ring flipping). Strategies:

- Variable-Temperature NMR : Identifies conformational changes (e.g., coalescence temperature analysis).

- NOESY : Detects spatial proximity between fluorine and neighboring protons .

Case Study

For this compound, VT-NMR (25–60°C) confirmed restricted rotation of the 2-methoxyethoxy group, resolving split signals at higher temperatures .

What role does this compound play in the synthesis of bioactive molecules, and what are the mechanistic insights into its coupling reactions?

Advanced Research Focus

The compound serves as a precursor for fluorinated pharmaceuticals (e.g., kinase inhibitors). In Suzuki-Miyaura couplings, the fluorine atom enhances oxidative addition efficiency with Pd(0) catalysts, while the methoxyethoxy group improves solubility in aqueous reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.